
sodium;1H-phenanthren-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1H-phenanthren-1-ide is an organosodium compound with the molecular formula C14H9Na It is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and sodium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium;1H-phenanthren-1-ide typically involves the reaction of phenanthrene with sodium metal. This process can be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction is usually performed in a suitable solvent such as tetrahydrofuran or dimethyl sulfoxide. The sodium metal reacts with phenanthrene to form the sodium salt of phenanthrene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;1H-phenanthren-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene derivatives.
Reduction: It can be reduced to form dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of substituted phenanthrene compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium in isopentanol or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Phenanthraquinone and diphenic acid.
Reduction: 9,10-dihydrophenanthrene.
Substitution: 9-bromophenanthrene, 9-nitrophenanthrene, and phenanthrenesulphonic acids.
Applications De Recherche Scientifique
Sodium;1H-phenanthren-1-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenanthrene derivatives.
Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research into the potential therapeutic applications of phenanthrene derivatives, such as anticancer agents, may involve this compound.
Industry: It can be used in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Propriétés
| 96229-74-2 | |
Formule moléculaire |
C14H9Na |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
sodium;1H-phenanthren-1-ide |
InChI |
InChI=1S/C14H9.Na/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-5,7-10H;/q-1;+1 |
Clé InChI |
XWWIIDAQINXYQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=[C-]C=CC=C32.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/no-structure.png)
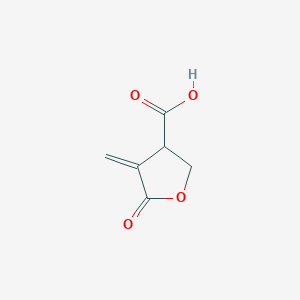
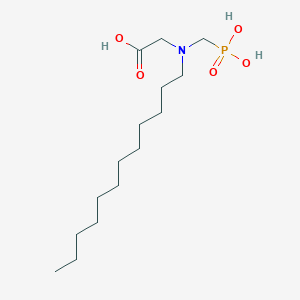
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
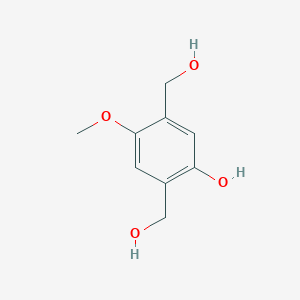
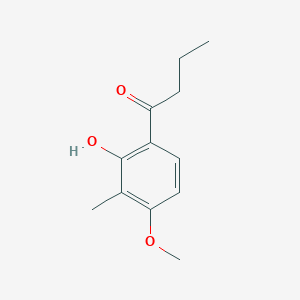
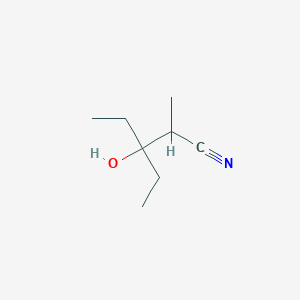
![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)
